Dibucaine hydrochloride

Vue d'ensemble

Description

Chlorhydrate de dibucaïne: est un anesthésique local puissant et à action prolongée de type amide. Il est couramment utilisé pour l'anesthésie de surface et est l'un des anesthésiques locaux à action prolongée les plus efficaces et les plus toxiques. Il est souvent utilisé dans l'anesthésie rachidienne et dans les formulations topiques pour soulager la douleur des brûlures mineures, des coupures, des piqûres d'insectes et des hémorroïdes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: : Le chlorhydrate de dibucaïne peut être synthétisé à partir de l'isatine, suivie d'une série de réactions. Le procédé implique la formation de 2-butoxy-N-(2-diéthylaminoéthyl)-4-quinoléinecarboxamide, qui est ensuite converti en son sel chlorhydrate .

Méthodes de production industrielle: : La production industrielle de chlorhydrate de dibucaïne implique l'utilisation de réactifs de haute pureté et des conditions de réaction rigoureuses pour garantir que le produit final répond aux normes pharmaceutiques. Le procédé comprend généralement des étapes telles que la recristallisation et la purification chromatographique pour obtenir la pureté souhaitée .

Analyse Des Réactions Chimiques

Types de réactions: : Le chlorhydrate de dibucaïne subit diverses réactions chimiques, notamment:

Oxydation: Il peut être oxydé dans des conditions spécifiques, bien que cela ne soit pas couramment utilisé dans ses applications.

Réduction: Les réactions de réduction sont également possibles mais ne sont généralement pas pertinentes pour ses utilisations principales.

Substitution: Le chlorhydrate de dibucaïne peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants: : Les réactifs courants utilisés dans les réactions impliquant le chlorhydrate de dibucaïne comprennent les acides et les bases forts, ainsi que les solvants organiques tels que le chloroforme et le méthanol .

Produits principaux: : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, les réactions de substitution peuvent conduire à la formation de divers dérivés de chlorhydrate de dibucaïne .

Applications de la recherche scientifique

Chimie: : Le chlorhydrate de dibucaïne est utilisé comme étalon de référence en chimie analytique pour le développement et la validation de méthodes chromatographiques .

Biologie: : En recherche biologique, le chlorhydrate de dibucaïne est utilisé pour étudier les effets des anesthésiques locaux sur les processus cellulaires et les canaux ioniques .

Médecine: : Médicalement, le chlorhydrate de dibucaïne est utilisé comme anesthésique local pour l'anesthésie rachidienne et dans les formulations topiques pour soulager la douleur .

Industrie: : Dans l'industrie pharmaceutique, le chlorhydrate de dibucaïne est utilisé dans la formulation de divers produits anesthésiques topiques et injectables .

Mécanisme d'action

Le chlorhydrate de dibucaïne exerce ses effets en bloquant l'initiation et la conduction des impulsions nerveuses. Il le fait en diminuant la perméabilité de la membrane neuronale aux ions sodium par inhibition des canaux sodiques. Cela empêche la dépolarisation de la membrane et bloque par la suite l'initiation et la propagation des impulsions nerveuses .

Applications De Recherche Scientifique

Clinical Applications

Local Anesthesia:

Dibucaine hydrochloride is primarily used as a local anesthetic for minor surgical procedures, dental work, and in topical formulations for pain relief. Its potency is approximately ten times that of lignocaine, making it suitable for procedures requiring effective pain management .

Topical Formulations:

It is incorporated into various topical products for the treatment of:

Neurological Research

Recent studies have highlighted the potential of this compound in neurological research, particularly concerning its neuroprotective effects against spreading depolarization in brain tissue. In experiments involving human neocortical slices and animal models, dibucaine was shown to mitigate dendritic damage caused by spreading depolarization following focal ischemia .

Case Study: Spreading Depolarization

- Study Design: Light transmittance imaging and two-photon laser scanning microscopy were employed to assess the impact of dibucaine on neuronal damage.

- Findings: Dibucaine treatment significantly reduced neuronal injury in live brain slices from pediatric patients, suggesting its potential use in preventing neuronal damage during acute brain injuries .

Safety and Toxicity Concerns

While this compound has beneficial applications, it also poses significant safety risks. It is known for its high toxicity levels, with adverse effects reported even at low concentrations. Notably, cases of systemic toxicity following accidental ingestion have been documented, particularly in children .

Case Study: Accidental Ingestion

- Patient Profile: A 7-year-old child ingested dibucaine ear drops.

- Symptoms: The child experienced diplopia, giddiness, and ventricular premature contractions.

- Outcome: This case highlights the critical need for caution when using dibucaine-containing products, especially around children .

Biophysical Studies

This compound has been studied for its effects on lipid domains in model membranes. Research indicates that it influences the phase behavior of lipid bilayers, which may provide insights into the mechanism of action for local anesthetics at the cellular level .

Data Table: Lipid Domain Influence

| Lipid Composition | Effect of this compound |

|---|---|

| Dioleoylphosphatidylcholine | Alters raft-like domain stability |

| Dipalmitoylphosphatidylcholine | Modifies liquid-ordered phase |

| Cholesterol | Affects membrane fluidity |

Photosensitivity Reactions

Dibucaine has been implicated in photosensitivity reactions. A notable case involved a 13-year-old girl who developed photoallergic dermatitis after dental treatment with this compound. The study indicated that dibucaine absorbs UVA light and can induce allergic reactions under certain conditions .

Case Study: Photosensitivity Reaction

Mécanisme D'action

Dibucaine hydrochloride exerts its effects by blocking the initiation and conduction of nerve impulses. It does this by decreasing the neuronal membrane’s permeability to sodium ions through sodium channel inhibition. This prevents membrane depolarization and subsequently blocks the initiation and propagation of nerve impulses .

Comparaison Avec Des Composés Similaires

Composés similaires: : Le chlorhydrate de dibucaïne est similaire à d'autres anesthésiques locaux de type amide tels que la lidocaïne, la prilocaïne et la bupivacaïne .

Unicité: : Le chlorhydrate de dibucaïne se distingue par sa forte puissance et sa longue durée d'action. Il est l'un des anesthésiques locaux à action prolongée les plus toxiques, ce qui limite son utilisation à des applications spécifiques comme l'anesthésie rachidienne .

Liste des composés similaires

- Lidocaïne

- Prilocaïne

- Bupivacaïne

- Ropivacaïne

Activité Biologique

Dibucaine hydrochloride is a potent local anesthetic belonging to the amide class, primarily used for surface anesthesia. It is notable for its effectiveness in blocking nerve conduction by inhibiting voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in nerve cells. This compound has garnered attention not only for its anesthetic properties but also for its potential applications in various biomedical research fields.

Dibucaine exerts its biological effects primarily through the following mechanisms:

- Sodium Channel Blockade : By binding to sodium channels, dibucaine prevents sodium ions from entering nerve cells, inhibiting the generation and transmission of nerve impulses. This results in a reversible loss of sensation in the targeted area .

- Membrane Interaction : Dibucaine influences lipid bilayers, affecting membrane fluidity and potentially altering ion channel function. Studies have shown that it can disturb lipid raft domains within cell membranes, which may impact various cellular processes .

Applications in Research

Dibucaine's unique properties make it a valuable tool in several research areas:

- Neuroscience : It is used to selectively block specific types of nerve fibers, allowing researchers to study pain mechanisms and develop new pain treatments.

- Ischemia Studies : Research indicates that dibucaine can mitigate spreading depolarization in human neocortical slices, suggesting its potential as a neuroprotective agent in ischemic conditions .

- Microbial Activity : Some studies suggest that dibucaine may possess antimicrobial properties, although further research is needed to confirm its clinical relevance.

Case Studies

- Photosensitivity Reaction : A case study reported a 13-year-old girl experiencing photoallergic dermatitis after using this compound as a dental anesthetic. The reaction was linked to the compound's ability to absorb UVA light, highlighting the need for caution in its use .

- Chronic Pain Model : In animal models, dibucaine has been applied topically to induce nerve blockade, facilitating studies on chronic pain mechanisms and treatment strategies.

Comparative Analysis with Other Local Anesthetics

Dibucaine is often compared with other local anesthetics based on potency and duration of action. Below is a summary table:

| Compound Name | Chemical Structure | Potency | Duration of Action |

|---|---|---|---|

| Dibucaine | C₁₉H₃₁N₃O₂ | High | Long |

| Lidocaine | C₁₄H₁₈N₂O | Moderate | Intermediate |

| Bupivacaine | C₁₈H₂₃N₃O | High | Long |

| Ropivacaine | C₁₈H₂₃N₃O | Moderate | Intermediate |

| Cinchocaine | C₂₀H₃₀N₃O₂Cl | High | Long |

Unique Properties of this compound

This compound is characterized by its strong potency and long duration of action compared to other local anesthetics. Its formulation as a hydrochloride salt enhances solubility and stability, making it suitable for both injection and topical applications .

Propriétés

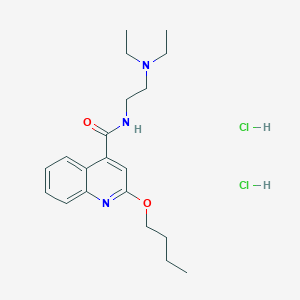

IUPAC Name |

2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVHBBMHQKZBJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80976471 | |

| Record name | Cinchocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>57 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855998 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61-12-1 | |

| Record name | Dibucaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibucaine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibucaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80976471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z97702A5DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.